molecular formula C14H18BF3O3 B578561 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218790-37-4

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B578561
CAS No.: 1218790-37-4
M. Wt: 302.1
InChI Key: UMINCCFVGWEDEU-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-2-(trifluoromethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 4-Methoxy-2-(trifluoromethyl)phenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • Phenylboronic acid

Uniqueness

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. The combination of these functional groups with the boronic ester moiety makes it a versatile reagent in organic synthesis.

Biological Activity

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, structural characteristics, and relevant case studies.

Chemical Structure

The compound features a dioxaborolane core substituted with a methoxy and trifluoromethyl group on the phenyl ring. The unique combination of these functional groups may influence its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate electrophiles. For instance, a related study synthesized 4-methoxy-2-(trifluoromethyl)benzaldehyde through a condensation reaction involving sodium hydroxide and methanol . The resulting compounds were characterized using techniques such as NMR and mass spectrometry.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anti-cancer properties. For example, derivatives of 4-methoxy-2-(trifluoromethyl)phenyl have shown selective inhibition of ERK signaling pathways in cancer cells . This suggests that our target compound may also possess similar anticancer activity.

Insecticidal Activity

Another area of interest is the insecticidal activity of methoxy-substituted compounds. Studies have demonstrated significant insecticidal effects against pests such as Plutella xylostella and Spodoptera frugiperda when using derivatives containing methoxy groups . The structure-activity relationship (SAR) analysis highlighted the importance of the methoxy group in enhancing biological activity.

Case Study 1: Insecticidal Efficacy

In a recent study, a series of methoxy-containing compounds were synthesized and tested for their insecticidal properties. One compound exhibited a mortality rate of 97.67% against Plutella xylostella at a concentration of 1 mg/L . This underscores the potential efficacy of similar compounds in pest control applications.

Case Study 2: Anticancer Mechanisms

A study focusing on related dioxaborolane derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways . The presence of the trifluoromethyl group was noted to enhance the potency of these derivatives.

Data Summary

PropertyValue/Observation
Molecular FormulaC15H18F3O3
Anticancer ActivitySelective ERK inhibition
Insecticidal ActivityMortality rate: 97.67% against Plutella xylostella at 1 mg/L
Synthesis MethodClaisen–Schmidt condensation

Properties

IUPAC Name

2-[4-methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-7-6-9(19-5)8-10(11)14(16,17)18/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMINCCFVGWEDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682394
Record name 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-37-4
Record name 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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